molecular formula C14H10ClNO4 B5855043 4-nitrobenzyl 2-chlorobenzoate

4-nitrobenzyl 2-chlorobenzoate

Cat. No.: B5855043
M. Wt: 291.68 g/mol
InChI Key: VZNJBIOVKCJPDP-UHFFFAOYSA-N
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Description

4-Nitrobenzyl 2-chlorobenzoate is a benzyl ester derivative featuring a nitro group at the para position of the benzyl ring and a chlorine substituent at the ortho position of the benzoate ring. This compound is synthesized via esterification reactions, such as the condensation of 2-chlorobenzoyl chloride with 4-nitrobenzyl alcohol in the presence of a base like pyridine . Its structure is characterized by two electron-withdrawing groups (nitro and chloro), which influence its chemical reactivity, stability, and applications in fields like medicinal chemistry and materials science.

Properties

IUPAC Name

(4-nitrophenyl)methyl 2-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO4/c15-13-4-2-1-3-12(13)14(17)20-9-10-5-7-11(8-6-10)16(18)19/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZNJBIOVKCJPDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitrobenzyl 2-chlorobenzoate typically involves the esterification of 4-nitrobenzyl alcohol with 2-chlorobenzoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base like pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester bond undergoes hydrolysis under acidic or basic conditions, yielding 4-nitrobenzyl alcohol and 2-chlorobenzoic acid. This reaction is critical for environmental degradation and synthetic applications:

  • Acidic Hydrolysis : Protonation of the ester carbonyl facilitates nucleophilic attack by water.

  • Basic Hydrolysis (Saponification) : Hydroxide ions deprotonate the ester, forming a carboxylate intermediate .

Degradation Pathway of 2-Chlorobenzoic Acid :
Hydrolysis products can further degrade via microbial action. For example, 2-chlorobenzoic acid undergoes oxidative dehalogenation to form 2-hydroxy-4-nitrobenzoic acid , followed by mono-oxygenase-catalyzed denitration to 2,4-dihydroxybenzoic acid (releasing Cl⁻ and NO₂⁻) .

Nucleophilic Substitution

The chlorine atom at the 2-position of the benzoate moiety is susceptible to substitution. Kinetic studies on structurally similar esters reveal:

SubstrateNucleophileRate Constant (kN, M⁻¹s⁻¹)Conditions
4-Nitrophenyl 4-chlorobenzoateCN⁻42.5 ± 0.680% H₂O/20% DMSO, 25°C
4-Nitrophenyl 3-chlorobenzoateCN⁻0.228 ± 0.00380% H₂O/20% DMSO, 25°C

The reactivity correlates with electronic effects: electron-withdrawing groups (e.g., nitro) enhance electrophilicity at the carbonyl, accelerating substitution .

Reduction of the Nitro Group

The nitro group on the benzyl moiety can be reduced to an amine using catalytic hydrogenation or chemical reductants:

  • Catalytic Hydrogenation :
    Ar-NO2+3H2Pd/CAr-NH2+2H2O\text{Ar-NO}_2 + 3\text{H}_2 \xrightarrow{\text{Pd/C}} \text{Ar-NH}_2 + 2\text{H}_2\text{O}
    Example: Reduction of 4-nitrophenyl-2-chloro-5-nitrobenzoate to 4-aminophenyl derivatives under H₂/Pd-C .

  • Chemical Reduction : Tin(II) chloride in HCl selectively reduces nitro groups without affecting the ester linkage .

Enzymatic Degradation

Microbial pathways involve oxidative dehalogenation and denitration:

  • Dehalogenation :
    2-Chloro-4-nitrobenzoic acidMono-oxygenase2-Hydroxy-4-nitrobenzoic acid+Cl\text{2-Chloro-4-nitrobenzoic acid} \xrightarrow{\text{Mono-oxygenase}} \text{2-Hydroxy-4-nitrobenzoic acid} + \text{Cl}^-

  • Denitration :
    2-Hydroxy-4-nitrobenzoic acidMono-oxygenase2,4-Dihydroxybenzoic acid+NO2\text{2-Hydroxy-4-nitrobenzoic acid} \xrightarrow{\text{Mono-oxygenase}} \text{2,4-Dihydroxybenzoic acid} + \text{NO}_2^-

  • Ring Cleavage : Catechol intermediates undergo ortho-cleavage to form tricarboxylic acid cycle metabolites .

Halogen Bonding and Supramolecular Effects

The chloro and nitro groups participate in halogen bonding (Cl···O/N), influencing crystal packing and reactivity:

  • Conformational Control : Intramolecular Cl···O interactions stabilize specific conformers, directing reaction pathways .

  • Cocrystal Stabilization : Halogen bonds enhance stability in molecular salts, as seen in 2-chloro-4-nitrobenzoic acid cocrystals with pyridyl derivatives .

Table 1: Hydrolysis Products and Pathways

ProductConditionsIntermediate Pathway
4-Nitrobenzyl alcoholAcidic/Basic hydrolysisEster cleavage
2-Chlorobenzoic acidAcidic/Basic hydrolysisFurther microbial degradation

Table 2: Reduction Conditions and Outcomes

Reducing AgentProductYield (%)
H₂/Pd-C4-Aminobenzyl derivative77–96
SnCl₂/HCl4-Aminobenzyl derivative85–90

Scientific Research Applications

4-nitrobenzyl 2-chlorobenzoate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound can be used to develop new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as increased stability or reactivity.

    Biological Studies: The compound can be used as a probe to study enzyme mechanisms or as a precursor for the synthesis of biologically active molecules.

Mechanism of Action

The mechanism of action of 4-nitrobenzyl 2-chlorobenzoate depends on the specific application and the target molecule. For example:

    Enzyme Inhibition: The compound may act as an inhibitor by binding to the active site of an enzyme, thereby preventing the enzyme from catalyzing its substrate.

    Receptor Binding: It may interact with specific receptors on cell surfaces, modulating the receptor’s activity and influencing cellular responses.

    Chemical Reactivity: The presence of the nitro and chloro groups can influence the compound’s reactivity, making it a useful intermediate in various chemical reactions.

Comparison with Similar Compounds

Structural Isomerism and Substituent Effects

The positions and types of substituents significantly alter the properties of benzyl esters. Key comparisons include:

Compound Substituent Positions Electron Effects Reactivity/Stability Insights
4-Nitrobenzyl 2-chlorobenzoate Benzyl: 4-NO₂; Benzoate: 2-Cl Strong electron-withdrawing (NO₂, Cl) Enhanced electrophilicity; reduced ester hydrolysis
4-Nitrophenyl 4-chlorobenzoate Phenyl: 4-NO₂; Benzoate: 4-Cl Electron-withdrawing (NO₂, Cl) Lower steric hindrance than benzyl esters; higher crystallinity
Methyl 2-chlorobenzoate (M2CB) Benzoate: 2-Cl; Ester: methyl Moderate electron-withdrawing (Cl) Less reactive than nitro-substituted esters
4-Nitrobenzyl 2-chloroacetate Benzyl: 4-NO₂; Acetate: 2-Cl NO₂ dominates electron effects Increased susceptibility to reductive cleavage (e.g., in hypoxic probes)

Key Insight : The nitro group at the benzyl para position enhances electrophilicity and stabilizes intermediates in synthetic pathways, whereas chlorine at the benzoate ortho position introduces steric hindrance, affecting binding in biological systems .

Physical and Chemical Properties

Property This compound 4-Nitrophenyl 2-Chlorobenzoate Methyl 2-Chlorobenzoate
Molecular Weight (g/mol) ~277 (estimated) 277.66 170.59
Solubility Low in polar solvents Low (crystalline) Moderate in methanol
Melting Point Not reported 123–125°C 34–36°C

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-nitrobenzyl 2-chlorobenzoate, and how do reaction conditions influence yield and purity?

  • Methodological Guidance : The compound can be synthesized via esterification of 2-chlorobenzoyl chloride with 4-nitrobenzyl alcohol. Key factors include:

  • Reagent Selection : Thionyl chloride (SOCl₂) or oxalyl chloride as activating agents for carboxylic acid derivatives (e.g., 2-chlorobenzoic acid) .
  • Solvent and Temperature : Dichloromethane (DCM) at 0–50°C minimizes side reactions (e.g., hydrolysis) .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures improves purity. Monitor progress via TLC (Rf ~0.5 in hexane:ethyl acetate 4:1).
    • Data Insight : Yields >80% are achievable with stoichiometric 4-nitrobenzyl alcohol and controlled pH (neutral to slightly acidic) .

Q. How can reaction mechanisms involving this compound be elucidated using spectroscopic techniques?

  • Methodological Guidance :

  • NMR Kinetics : Track SN2 displacement reactions (e.g., hydrolysis or aminolysis) by observing chemical shift changes in the benzyl (δ 5.2–5.5 ppm) and aromatic protons (δ 7.5–8.3 ppm) .
  • Isotopic Labeling : Use deuterated solvents (e.g., CD₃OD) to distinguish solvent participation in transition states .
    • Example : The reaction of 4-nitrobenzyl chloride with n-butylamine follows SN2 kinetics, confirmed by second-order rate constants (k = 8.1 × 10⁻⁵ M⁻¹s⁻¹ at 25°C) .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

  • Methodological Guidance :

  • X-ray Crystallography : Use SHELX programs for structure refinement. Key metrics: R-factor <5%, C–O ester bond length ~1.34 Å .
  • Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]+ at m/z 294.03 (C₁₄H₁₀ClNO₄⁺) .
  • FT-IR : Confirm ester carbonyl (C=O) stretching at ~1720 cm⁻¹ .

Advanced Research Questions

Q. How does solvent polarity affect the stability and reactivity of this compound in nucleophilic substitutions?

  • Methodological Guidance :

  • Solvent Screening : Compare reaction rates in aprotic (DCM, DMF) vs. protic (MeOH, H₂O) solvents. Polar aprotic solvents stabilize transition states, accelerating SN2 reactions .
  • Computational Modeling : Use DFT to calculate solvation energies (ΔG°solv) and correlate with experimental kinetics .
    • Data Insight : In ionic liquids, 4-nitrobenzyl derivatives exhibit enhanced stability due to reduced hydrolysis .

Q. How can contradictory product distributions in reactions of this compound be resolved?

  • Methodological Guidance :

  • Stoichiometric Control : Excess nucleophile favors mono-substitution (secondary amine), while excess electrophile promotes di-substitution (tertiary amine) .
  • In Situ Monitoring : Use stopped-flow NMR or UV-Vis spectroscopy to detect intermediates (e.g., Meisenheimer complexes) .
    • Example : Reversing reactant ratios in 4-nitrobenzyl chloride/n-butylamine reactions shifts products from secondary to tertiary amines .

Q. What enzymatic or environmental degradation pathways exist for this compound?

  • Methodological Guidance :

  • Metagenomic Analysis : Identify microbial pathways (e.g., 2-chlorobenzoate degradation via EC 1.14.12.24) using graph-based algorithms on MetaCyc databases .
  • LC-MS/MS : Detect intermediates like 2-chlorobenzoic acid (m/z 155.00) in biodegradation assays .

Q. How can computational methods predict the reactivity of this compound in drug design?

  • Methodological Guidance :

  • Molecular Docking : Use AutoDock Vina to assess binding affinity to target enzymes (e.g., nitroreductases) .
  • DFT Calculations : Compute Fukui indices to identify electrophilic/nucleophilic sites (e.g., nitro group: f⁻ = 0.12) .

Q. What interdisciplinary applications does this compound enable in material science?

  • Methodological Guidance :

  • Click Chemistry : Synthesize silsesquioxane nanocomposites via CuAAC reactions with propargyl esters (e.g., prop-2-ynyl 2-chlorobenzoate) .
  • Thermal Analysis : TGA shows decomposition onset at ~220°C, suitable for high-temperature polymers .

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